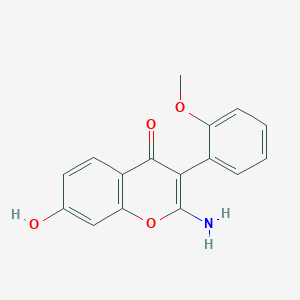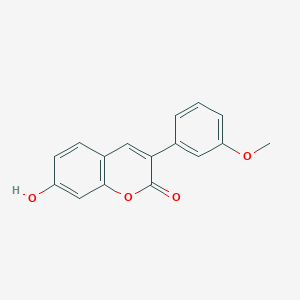![molecular formula C19H15NO3 B6525053 (2Z)-4-hydroxy-6-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 1007635-07-5](/img/structure/B6525053.png)
(2Z)-4-hydroxy-6-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography , nuclear magnetic resonance (NMR), and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It could involve looking at how the compound behaves under different conditions, such as changes in temperature, pressure, or pH .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and reactivity. Techniques used could include thermal analysis, solubility tests, and reactivity tests with various reagents .Applications De Recherche Scientifique
Anticancer Activity
Indole derivatives, including F3385-5749, have shown promise as potential anticancer agents. Researchers have investigated their effects on cancer cells, particularly in inhibiting cell proliferation and inducing apoptosis. F3385-5749 may target specific pathways involved in tumor growth, making it a candidate for further study in cancer therapy .
Antimicrobial Properties
Indole-based compounds often exhibit antimicrobial activity. F3385-5749 could be evaluated against various pathogens, including bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Assessing its efficacy in inhibiting microbial growth and biofilm formation is crucial for understanding its therapeutic potential .
Nucleic Acid Chemistry
Transition metal complexes, such as those involving F3385-5749, play a role in nucleic acid chemistry. These complexes can bind to DNA and RNA, potentially affecting gene expression or acting as sequence-specific agents. Investigating their interactions with nucleic acids provides insights into drug design and delivery .
Antioxidant Activity
Indole-containing compounds often possess antioxidant properties. Researchers could explore F3385-5749’s ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. Assays like hydrogen peroxide scavenging, nitric oxide scavenging, and DPPH (2,2-diphenyl-1-picrylhydrazyl) can assess its antioxidant capacity .
Neuroprotective Potential
Given the indole moiety’s relevance in neurobiology, F3385-5749 might have neuroprotective effects. Researchers could investigate its impact on neuronal cells, neurotransmitter systems, and neuroinflammation. Understanding its mechanisms could lead to novel therapies for neurodegenerative diseases .
Drug Design and Optimization
The unique structure of F3385-5749 makes it an interesting scaffold for drug development. Medicinal chemists can modify its functional groups to enhance specific properties (e.g., solubility, bioavailability, and target selectivity). Computational studies and structure-activity relationship (SAR) analyses can guide optimization efforts .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which are present in this compound, play a significant role in cell biology . They are used in the treatment of various disorders and have shown biological activity against cancer cells and microbes .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes . The presence of the indole moiety in F3385-5749 suggests that it may interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is plausible that F3385-5749 may affect similar pathways.
Pharmacokinetics
The compound’s solubility in water suggests that it may have good bioavailability
Result of Action
Given the known biological activities of indole derivatives , it is plausible that F3385-5749 may have similar effects.
Action Environment
It is known that the compound is stable for approximately 2 weeks when stored at 2-8 °c and for several months when aliquoted and stored at -20 °c .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2Z)-4-hydroxy-6-methyl-2-[(1-methylindol-3-yl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-11-7-15(21)18-16(8-11)23-17(19(18)22)9-12-10-20(2)14-6-4-3-5-13(12)14/h3-10,21H,1-2H3/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXZKUFPDAADJW-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC3=CN(C4=CC=CC=C43)C)C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)O/C(=C\C3=CN(C4=CC=CC=C43)C)/C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-hydroxy-6-methyl-2-((1-methyl-1H-indol-3-yl)methylene)benzofuran-3(2H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-methyl-3-phenyl-4H-chromen-4-one](/img/structure/B6524987.png)
![(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-4-methyl-5,7-bis[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524994.png)
![8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one](/img/structure/B6525000.png)
![(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-5-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6525011.png)

![ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate](/img/structure/B6525027.png)
![17,18-dimethyl-3,15-dioxa-11-azapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{16,21}]henicosa-1(13),2(10),4(9),5,7,11,16,18,20-nonaen-14-one](/img/structure/B6525038.png)

![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide](/img/structure/B6525048.png)
![(2Z)-6-hydroxy-4-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6525050.png)
![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6525056.png)
![4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-6-ethyl-7-hydroxy-2H-chromen-2-one](/img/structure/B6525060.png)
![9-(3-hydroxypropyl)-3-phenyl-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B6525069.png)
